molecular formula C21H23N3O5S B2662972 Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 924109-73-9

Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2662972
CAS No.: 924109-73-9
M. Wt: 429.49
InChI Key: GJOGJQOLCDBBLZ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic heterocyclic core. Key structural features include:

  • Isopropylthio group at position 2, which enhances lipophilicity and may influence steric interactions.
  • Methyl ester groups at positions 6 and the phenyl ring, affecting solubility and metabolic stability.
  • 4-Oxo moiety at position 4, a common feature in bioactive pyrimidine derivatives.

While direct experimental data (e.g., melting point, spectral properties) for this compound are unavailable in the provided evidence, its structural analogs and related heterocycles (e.g., pyrimidines, thiazolo-pyrimidines) offer insights into its physicochemical and functional attributes .

Properties

IUPAC Name

methyl 5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-2-propan-2-ylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-10(2)30-21-23-17-16(18(25)24-21)15(14(11(3)22-17)20(27)29-5)12-6-8-13(9-7-12)19(26)28-4/h6-10,15H,1-5H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOGJQOLCDBBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SC(C)C)C3=CC=C(C=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The compound belongs to the pyrido[2,3-d]pyrimidine class, which has been synthesized through various methodologies including nucleophilic substitution reactions. The synthesis often involves the use of amidines and malonic acid derivatives to obtain the desired carboxylate structure. For example, a study demonstrated the successful synthesis of pyrido[2,3-d]pyrimidine derivatives by reacting 6-amino-1,3-disubstituted uracils with suitable electrophiles .

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit potent antitumor properties. For instance, in vitro studies showed that certain derivatives could inhibit the growth of various cancer cell lines such as HeLa and HepG2. The total growth inhibition (TGI) values were recorded at concentrations ranging from 20 µg/ml to 49 µg/ml depending on the specific derivative tested .

Table 1: Antitumor Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundCell LineTGI (µg/ml)
Compound AHeLa20
Compound BHT2935
Compound CHepG241
Compound DHeLa49

Antibacterial and Antifungal Activity

The compound also exhibits antibacterial and antifungal activities. Studies have employed disc diffusion methods to evaluate these properties against Gram-positive bacteria and fungi. The results indicated that several derivatives showed significant zones of inhibition compared to control groups .

Table 2: Antibacterial Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CCandida albicans18

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways related to cancer proliferation and microbial resistance. For example, some studies have elucidated that pyrido[2,3-d]pyrimidines can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis pathways . Additionally, there is evidence suggesting their role as inhibitors of tyrosine kinases and other signaling pathways involved in tumor growth and survival.

Case Studies

  • Case Study on Antitumor Efficacy : A recent study evaluated the efficacy of a specific derivative in a xenograft model of human cancer. The compound significantly reduced tumor volume compared to untreated controls and showed a favorable safety profile in preliminary toxicity assessments .
  • Case Study on Antimicrobial Resistance : Another investigation focused on the antimicrobial properties against resistant strains of bacteria. The compound demonstrated effectiveness against multi-drug resistant strains that are typically challenging to treat with conventional antibiotics .

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Research indicates that compounds with similar structures exhibit anticancer effects by targeting specific pathways involved in tumor growth. For instance, multitargeted agents can provide selectivity for tumor cells while minimizing toxicity to normal cells . The unique structure of this compound may allow it to interact with multiple biological targets, potentially leading to effective cancer therapies.
  • Antiviral Activity
    • There is emerging evidence that certain pyrimidine derivatives can inhibit viral replication. For example, compounds structurally related to methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate have shown promise against viruses like SARS-CoV-2, suggesting potential applications in antiviral drug development .
  • Cox-2 Inhibition
    • Compounds similar to this one have been investigated for their ability to inhibit cyclooxygenase-2 (Cox-2), an enzyme associated with inflammatory processes and pain. This inhibition could lead to the development of new anti-inflammatory drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Anticancer Screening
    • A study explored the anticancer activity of various tetrahydropyrido derivatives in vitro against different cancer cell lines. Results indicated that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antiviral Efficacy
    • In a recent investigation into antiviral agents targeting SARS-CoV-2, derivatives similar to this compound were tested for their ability to inhibit viral entry into host cells. The findings suggested significant inhibition rates at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Methylthio Substituents

Compound A : 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

  • Molecular Formula : C₁₃H₁₁N₃O₂S
  • Melting Point : 300°C
  • Key Features :
    • Methylthio group at position 2 (vs. isopropylthio in the target compound).
    • Nitrile group at position 5 (vs. methoxycarbonylphenyl).
    • Higher melting point suggests strong intermolecular interactions (e.g., hydrogen bonding via oxo and nitrile groups) .

Compound B : 4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

  • Molecular Formula : C₁₄H₁₃N₃OS
  • Melting Point : 266–268°C
  • Key Features :
    • Dimethylphenyl substituent increases steric bulk but reduces polarity compared to the 4-(methoxycarbonyl)phenyl group.
    • Lower melting point than Compound A, likely due to reduced symmetry and weaker crystal packing .
Property Target Compound Compound A Compound B
Core Structure Tetrahydropyrido[2,3-d]pyrimidine Dihydropyrimidine Dihydropyrimidine
Position 2 Substituent Isopropylthio Methylthio Methylthio
Position 5 Substituent 4-(Methoxycarbonyl)phenyl Nitrile 3,4-Dimethylphenyl
Molecular Weight (g/mol) ~479 (calculated) 273.3 271.3
Key Functional Groups Oxo, methyl esters Oxo, nitrile Oxo, nitrile

Thiazolo-Pyrimidine Derivatives

Compound C : Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 609795-48-4)

  • Molecular Formula : C₂₆H₂₁N₃O₆S
  • Molecular Weight : 503.5 g/mol
  • Key Features :
    • Thiazolo-pyrimidine core (vs. pyrido-pyrimidine in the target compound).
    • Indolin-3-ylidene group at position 2, enabling extended conjugation.
    • Higher molecular weight and complexity suggest enhanced steric demands .

Compound D : Ethyl 5-(4-isopropylphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 292641-59-9)

  • Molecular Formula : C₂₇H₂₈N₂O₄S
  • Molecular Weight : 476.59 g/mol
  • Key Features: Benzylidene substituent at position 2 enhances planarity and π-π interactions. Ethyl ester at position 6 (vs.
Property Target Compound Compound C Compound D
Core Structure Pyrido[2,3-d]pyrimidine Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine
Position 2 Substituent Isopropylthio Indolin-3-ylidene 2-Methoxybenzylidene
Position 5 Substituent 4-(Methoxycarbonyl)phenyl 4-(Methoxycarbonyl)phenyl 4-Isopropylphenyl
Molecular Weight (g/mol) ~479 (calculated) 503.5 476.59

Key Research Findings and Implications

Methoxycarbonylphenyl substituents enhance electron-withdrawing effects, which may stabilize the heterocyclic core and influence binding to biological targets .

Heterocyclic Core Differences :

  • Pyrido-pyrimidines (target compound) exhibit greater conformational flexibility than rigid thiazolo-pyrimidines (Compounds C and D), impacting their pharmacokinetic profiles .

Synthetic Challenges :

  • The fusion of pyrido and pyrimidine rings requires multi-step syntheses, as seen in methods for related compounds (e.g., dihydropyrimidines in ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can regioselectivity be controlled during cyclization?

  • Methodological Answer :

  • The compound’s tetrahydropyrido[2,3-d]pyrimidine core can be synthesized via multicomponent reactions (e.g., Biginelli-like cyclization) using thioureas, β-ketoesters, and aldehydes. Palladium-catalyzed reductive cyclization of nitroarenes (using formic acid derivatives as CO surrogates) may improve yield and regioselectivity .
  • Regioselectivity is influenced by steric and electronic factors. For example, substituents on the aldehyde (e.g., electron-withdrawing groups) direct cyclization pathways. Monitor intermediates via TLC and optimize reaction conditions (temperature, solvent polarity) to suppress side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyridopyrimidine scaffold, methyl ester groups, and isopropylthio substituents. Compare chemical shifts with analogous compounds (e.g., ethyl 4-(4-hydroxyphenyl)-tetrahydropyrimidine derivatives) .
  • IR : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1} for ester and oxo groups) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism, as demonstrated for structurally similar thiazolo[3,2-a]pyrimidines .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • pH stability : Dissolve the compound in buffers (pH 1–12) and monitor degradation via HPLC at 25°C/40°C over 72 hours.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Protect light-sensitive functional groups (e.g., methoxycarbonyl) by storing samples in amber vials .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data (e.g., conflicting IC50_{50} values in anticancer assays)?

  • Methodological Answer :

  • Assay standardization : Validate cell lines (e.g., NCI-60 panel) and ensure consistent protocols for MTT/WST-1 assays. Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Metabolite profiling : Use LC-MS to identify active metabolites or degradation products that may influence results. Compare with structurally related pyrimidine derivatives showing confirmed antimicrobial or anticancer activity .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or DNA topoisomerases)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase). Validate with crystallographic data from homologous complexes (e.g., thiazolo[3,2-a]pyrimidine inhibitors) .
  • QSAR studies : Corlate substituent electronic parameters (Hammett σ) with activity trends. Include descriptors like logP and polar surface area to optimize bioavailability .

Q. What catalytic systems enhance the compound’s derivatization for SAR studies?

  • Methodological Answer :

  • Pd-mediated cross-coupling : Introduce aryl/heteroaryl groups at the isopropylthio position via Suzuki-Miyaura reactions. Use Pd(PPh3_3)4_4 and K2_2CO3_3 in DMF/H2_2O at 80°C .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze ester groups to generate chiral intermediates .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to minimize off-target effects?

  • Methodological Answer :

  • Dose range : Test 5–7 concentrations (e.g., 0.1–100 μM) in triplicate. Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only).
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins) or proteome-wide affinity pulldown assays to identify unintended interactions .

Q. What statistical approaches are recommended for analyzing contradictory solubility or bioavailability data?

  • Methodological Answer :

  • Multivariate analysis : Apply PCA or PLS regression to correlate solubility (logS) with molecular descriptors (e.g., Hansen solubility parameters).
  • In silico prediction : Use tools like SwissADME to cross-validate experimental solubility and permeability (e.g., Caco-2 assays) .

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